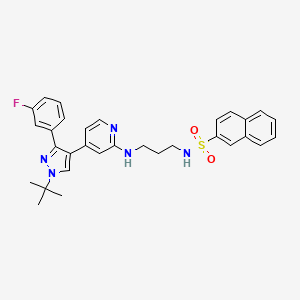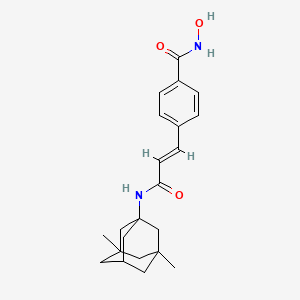
Nmdar/hdac-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Nmdar/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反应分析
Nmdar/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Nmdar/hdac-IN-1 has a wide range of scientific research applications, including:
作用机制
Nmdar/hdac-IN-1 exerts its effects by inhibiting both NMDARs and HDACs. NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By inhibiting NMDARs, this compound modulates excitatory neurotransmission and calcium ion permeability . HDACs are enzymes involved in the removal of acetyl groups from histone proteins, affecting gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, altering gene expression and potentially providing neuroprotective effects .
相似化合物的比较
Nmdar/hdac-IN-1 is unique due to its dual inhibitory action on both NMDARs and HDACs. Similar compounds include:
Nmdar-IN-1: A selective inhibitor of NMDARs with no effect on HDACs.
Hdac-IN-1: A selective inhibitor of HDACs with no effect on NMDARs.
Dual Nmdar/Hdac inhibitors: Other compounds that inhibit both NMDARs and HDACs, but with different affinities and selectivities.
This compound stands out due to its balanced inhibition of both targets, making it a valuable tool for studying the interplay between NMDAR and HDAC pathways .
属性
分子式 |
C22H28N2O3 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
4-[(E)-3-[(3,5-dimethyl-1-adamantyl)amino]-3-oxoprop-1-enyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)23-18(25)8-5-15-3-6-17(7-4-15)19(26)24-27/h3-8,16,27H,9-14H2,1-2H3,(H,23,25)(H,24,26)/b8-5+ |
InChI 键 |
HCZMRRZYIBUPSV-VMPITWQZSA-N |
手性 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)/C=C/C4=CC=C(C=C4)C(=O)NO)C |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C=CC4=CC=C(C=C4)C(=O)NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
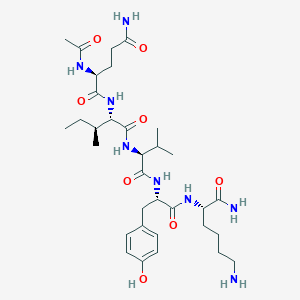
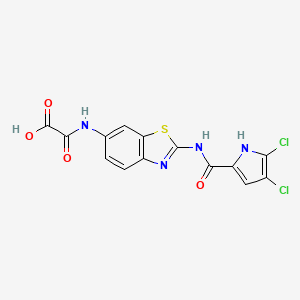
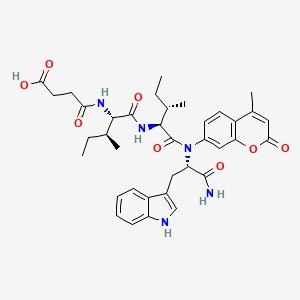
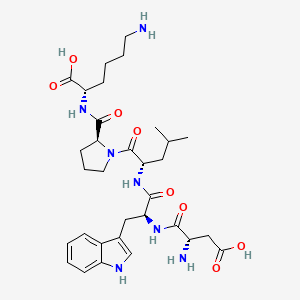
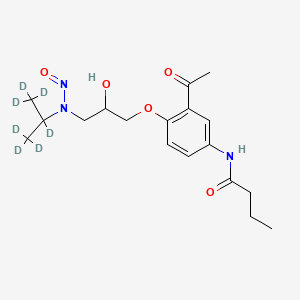
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
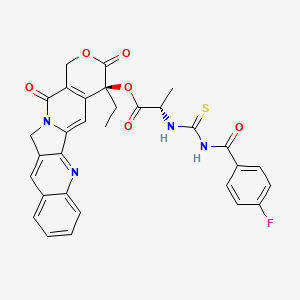
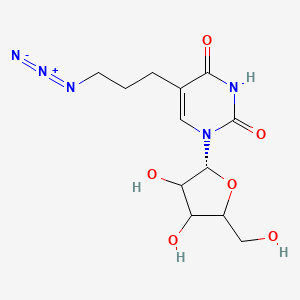
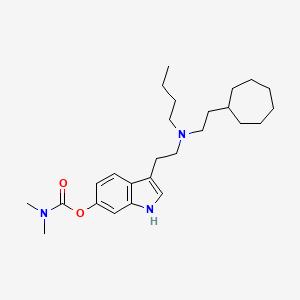
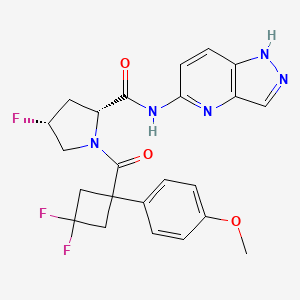
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
